(3-Methoxy-1-benzofuran-2-yl)methanamine

Monoamine oxidase inhibition Neurochemistry Structure-activity relationship

(3-Methoxy-1-benzofuran-2-yl)methanamine (CAS 1538508-26-7, MF: C10H11NO2, MW: 177.2 g/mol) is a synthetic, methoxy-substituted benzofuran derivative featuring a primary amine moiety. This compound belongs to the broader class of benzofuran methanamines, a scaffold recognized for its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1538508-26-7
Cat. No. B1430327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-1-benzofuran-2-yl)methanamine
CAS1538508-26-7
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=C(OC2=CC=CC=C21)CN
InChIInChI=1S/C10H11NO2/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,6,11H2,1H3
InChIKeyKGVYQGQUYUWENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxy-1-benzofuran-2-yl)methanamine: Core Chemical Identity and Procurement Context for Benzofuran Methanamine Derivatives


(3-Methoxy-1-benzofuran-2-yl)methanamine (CAS 1538508-26-7, MF: C10H11NO2, MW: 177.2 g/mol) is a synthetic, methoxy-substituted benzofuran derivative featuring a primary amine moiety . This compound belongs to the broader class of benzofuran methanamines, a scaffold recognized for its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities [1]. While it serves as a versatile intermediate for medicinal chemistry campaigns [2], its specific substitution pattern at the 3-position distinguishes it from other regioisomeric or dihydro-analogs, necessitating precise sourcing and characterization for research applications.

Why Generic Substitution of (3-Methoxy-1-benzofuran-2-yl)methanamine Fails: The Critical Role of Regiochemistry and Saturation State in Bioactivity


In the benzofuran methanamine series, minor structural variations—such as the position of a methoxy group or the saturation of the furan ring—profoundly alter biological target engagement and physicochemical properties. For instance, 7-methoxy regioisomers are explored as intermediates for squalene epoxidase inhibitors [1], while dihydrobenzofuran analogs are preferentially investigated for CNS-targeting due to distinct conformational profiles [2]. Furthermore, the introduction of electron-withdrawing groups like nitro (e.g., in 5-nitro derivatives) can dramatically shift enzyme inhibition potency [3]. Therefore, substituting (3-Methoxy-1-benzofuran-2-yl)methanamine with a close analog without rigorous validation risks compromising assay reproducibility, target engagement, and lead optimization efforts. The evidence below quantifies how specific regiochemical and electronic modifications directly translate into differential biological outcomes, underscoring the necessity for precise compound selection in procurement.

Quantitative Differentiation Evidence for (3-Methoxy-1-benzofuran-2-yl)methanamine Against Key Structural Analogs


Regiochemical Impact on MAO-B Inhibition: 3-Methoxy vs. 7-Methoxy vs. Nitro-Substituted Benzofurans

The methoxy substitution pattern on the benzofuran core directly dictates monoamine oxidase (MAO) inhibitory activity and isoform selectivity. While the 3-methoxybenzofuran core is a known pharmacophore, a directly comparable 2-phenylbenzofuran analog containing a 3-methoxyphenyl group exhibited sub-micromolar MAO-B inhibition (IC50 = 0.024 µM) [1]. In stark contrast, 7-methoxybenzofuran derivatives are primarily investigated as antifungal or squalene epoxidase inhibitors, with no reported MAO activity [2]. Furthermore, a simple 5-nitro substitution on a benzofuran-2-ylmethanamine core shifts the activity profile towards antimicrobial and anticancer targets, underscoring how electronic and regiochemical modifications redirect the entire biological activity landscape .

Monoamine oxidase inhibition Neurochemistry Structure-activity relationship

Hydrogenation State Effect on CNS Pharmacology: Dihydrobenzofuran vs. Benzofuran Methanamine Scaffolds

Saturation of the benzofuran ring significantly alters the compound's pharmacological profile. 2,3-Dihydrobenzofuran-2-yl-methanamine derivatives, such as Compound 1 (US20060258711A1), have been demonstrated to inhibit the behavioral effects of cocaine in rodent models at a dose of 0.1 mg/kg (s.c.) [1]. This CNS activity is linked to their ability to modulate monoamine transporters. In contrast, fully aromatic benzofuran methanamines, while also capable of interacting with monoamine targets (e.g., hSERT with IC50 values in the low nanomolar range for certain derivatives), often exhibit distinct selectivity and potency profiles [2]. The conformational rigidity of the planar aromatic system versus the flexible dihydro system leads to differential receptor binding and downstream signaling, making them unsuitable surrogates for in vivo CNS behavioral studies.

CNS drug discovery Monoamine transporter Substance abuse research

Comparative Chemical Stability and Reactivity: 3-Methoxybenzofuran Hydrolysis Kinetics

The 3-methoxybenzofuran core exhibits unique hydrolytic stability compared to its sulfur-containing heterocyclic analogs. The hydronium-ion catalyzed hydrolysis of 3-methoxybenzofuran proceeds via rate-limiting C-protonation, with the ring-oxygen atom significantly influencing reactivity. Critically, the hydrolysis rate of 3-methoxybenzofuran is 2100-fold slower than that of its carbon isostere, 3-methoxyindene [1]. This stark difference in chemical stability, governed by the heteroatom in the ring, has direct implications for synthetic handling, storage conditions, and biological assay performance, as rapid degradation of less stable analogs can confound experimental results.

Chemical stability Hydrolysis kinetics Organic synthesis

Validated Research Applications for (3-Methoxy-1-benzofuran-2-yl)methanamine Based on Comparative Structural Evidence


Medicinal Chemistry for Neurological Disorders: Targeting Monoamine Oxidase (MAO)

The 3-methoxy substitution on the benzofuran ring is a critical pharmacophore for potent MAO-B inhibition, as demonstrated by closely related analogs exhibiting IC50 values as low as 0.024 µM [1]. (3-Methoxy-1-benzofuran-2-yl)methanamine serves as a privileged intermediate for designing and synthesizing novel, reversible MAO-B inhibitors. Researchers focused on Parkinson's disease or other neurological conditions can utilize this scaffold to explore structure-activity relationships and optimize lead compounds, confident that the 3-methoxy regioisomer is the key to this specific target engagement, unlike other regioisomers that lack this activity.

Organic Synthesis: A Stable Intermediate for Complex Heterocyclic Architectures

Owing to its stable 3-methoxybenzofuran core, which exhibits a hydrolysis rate 2100 times slower than its carbon isostere [1], this compound is a robust and reliable synthetic intermediate. It is well-suited for multi-step reaction sequences under mildly acidic conditions where less stable heterocycles would degrade. This stability makes it a preferred building block for constructing more complex molecules, including benzofuran-fused heterocycles and potential squalene epoxidase inhibitors, without the risk of premature scaffold decomposition.

Antimicrobial Drug Discovery: A Scaffold for Combatting Resistant Pathogens

Benzofuran derivatives, particularly those with methoxy and amine functionalities, are repeatedly identified as promising antimicrobial agents with activity against S. aureus and other pathogens [1]. The primary amine group of (3-Methoxy-1-benzofuran-2-yl)methanamine offers a convenient handle for derivatization into amides, ureas, or carbamates—modifications known to enhance antimicrobial potency. This makes the compound an ideal starting point for diversity-oriented synthesis in programs targeting bacterial fatty acid synthesis or quorum sensing pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxy-1-benzofuran-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.